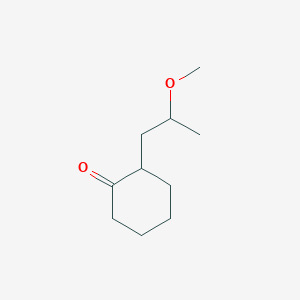
2-(2-Methoxypropyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxypropyl)cyclohexanone is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a 2-(2-methoxypropyl) group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropyl)cyclohexanone can be achieved through several methods. One common approach involves the addition reaction of di-tert-butyl peroxide, vinyl acetate, and cyclohexanone. This reaction typically requires a mixing time of 1-3 hours . Another method involves the oxidation of cyclohexane using cobalt catalysts, which forms cyclohexanol as a by-product .
Industrial Production Methods
Industrial production of cyclohexanone, a precursor to this compound, often involves the oxidation of cyclohexane in air. . The separation and purification of cyclohexanone from this mixture are crucial steps in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxypropyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanol and other oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed
Oxidation: Cyclohexanol and other oxidized derivatives.
Reduction: Cyclohexanol.
Substitution: Halogenated cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxypropyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxypropyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react to produce different products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.
Cyclohexanol: The alcohol derivative of cyclohexanone.
2-Methoxypropylcyclohexane: A similar compound without the ketone group.
Uniqueness
2-(2-Methoxypropyl)cyclohexanone is unique due to the presence of both a methoxypropyl group and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
22931-93-7 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-(2-methoxypropyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-8(12-2)7-9-5-3-4-6-10(9)11/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
WZNLSMDYRZNKTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCCC1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


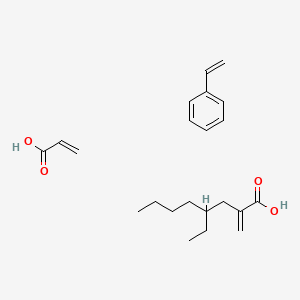

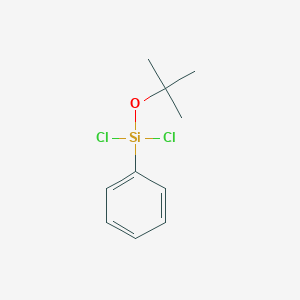
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
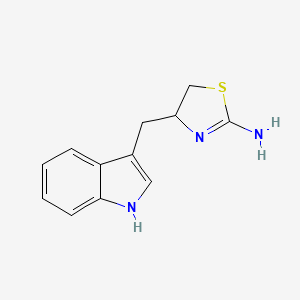



![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)
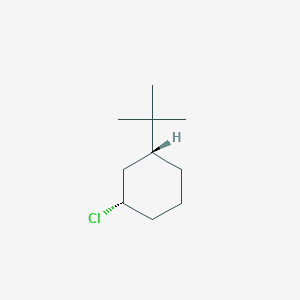
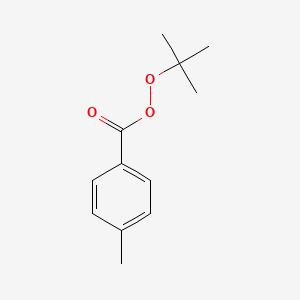
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
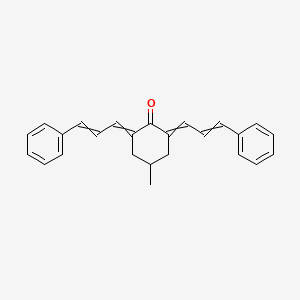
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
